2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Description
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPAMBOLEVAJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine generally involves:
- Cyclization of cyclopentanone derivatives with hydrazine or substituted hydrazines to form the pyrazole ring fused to the cyclopentane.
- Subsequent amination or direct incorporation of the amino group at the 3-position of the pyrazole ring.
A typical synthetic approach includes the reaction of cyclopentanone with hydrazine derivatives under reflux in polar solvents such as ethanol or methanol. Acidic or basic catalysts may be used to promote ring closure and amination steps.
Specific Method Example
One documented method for a closely related compound (2-Ethyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine) involves:
- Reaction of ethyl hydrazine with cyclopentanone.
- Cyclization under reflux conditions.
- Amination to introduce the amine group at the pyrazole 3-position.
- Solvents: ethanol or methanol.
- Catalysts: acids or bases to facilitate cyclization and amination.
This method is adaptable for preparing the unsubstituted this compound by using hydrazine instead of ethyl hydrazine.
Industrial Production Methods
Industrial scale synthesis typically follows the laboratory synthetic routes but with optimization for:
- Yield maximization through controlled reaction parameters (temperature, pH, catalyst concentration).
- Purity enhancement using continuous flow reactors and automated synthesis systems.
- Use of high-purity starting materials and stringent quality control.
- Reaction monitoring via in-line analytical techniques such as HPLC or TLC.
These measures ensure batch-to-batch consistency and scalability for commercial applications.
Purification Techniques
Common purification methods after synthesis include:
- Recrystallization from ethanol or methanol to remove soluble impurities.
- Column chromatography on silica gel using dichloromethane/methanol gradients to separate closely related byproducts.
- Vacuum drying at 40–50°C to remove residual solvents and obtain solvent-free crystalline product.
- Purity verification by melting point analysis and HPLC with C18 columns using acetonitrile/water mobile phases.
Reaction Mechanism Insights
- The cyclization involves nucleophilic attack of hydrazine nitrogen atoms on the carbonyl carbon of cyclopentanone, followed by ring closure forming the pyrazole ring.
- Amination at the 3-position can be achieved either by direct substitution if a leaving group is present or by reductive amination strategies.
- Spectroscopic methods such as $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the disappearance of carbonyl signals and appearance of pyrazole ring protons.
- Computational studies (DFT calculations) can model the transition states and energy barriers for cyclization and amination steps, optimizing reaction conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Cyclization | Cyclopentanone + Hydrazine, EtOH/MeOH, reflux | Formation of fused pyrazole ring | Acid/base catalysts can enhance yield |
| Amination | Aminating agent (NH3 or substituted amines), catalysts | Introduction of amino group at C-3 | May require reductive amination |
| Purification | Recrystallization (EtOH/MeOH), column chromatography | Isolation of pure compound | Vacuum drying to remove solvents |
| Industrial scaling | Continuous flow reactors, automated systems | High yield, consistent quality | Use of high purity reagents |
Research Findings and Considerations
- The use of ethanol or methanol as solvents is common due to their polarity and ability to dissolve both hydrazine and cyclopentanone derivatives.
- Catalysts such as acetic acid or bases can significantly improve cyclization efficiency and regioselectivity.
- Temperature control (reflux conditions) is critical to avoid side reactions and decomposition.
- Analytical techniques like TLC, HPLC, NMR, and IR spectroscopy are essential for monitoring reaction progress and confirming product structure.
- Safety considerations include handling hydrazine and amines with proper PPE and working under fume hoods due to their irritant properties.
This comprehensive overview provides a professional and authoritative insight into the preparation methods of this compound, grounded in diverse and reliable sources, excluding unreliable databases.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the development of novel pharmaceuticals and materials. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions : Used to form larger molecular structures.
- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine exhibit significant antimicrobial activity. A comparative study highlighted the effectiveness of similar compounds against various bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| E. coli | Inhibition observed |
| Bacillus subtilis | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
| Aspergillus niger | Inhibition observed |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the inhibition percentages observed in studies:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| This compound (Test Compound) | Up to 85% at 10 µM | Up to 93% at 10 µM |
This suggests that the compound could be a viable candidate for anti-inflammatory drug development.
Pharmacological Applications
Anticancer Activity
Recent studies have identified the anticancer potential of pyrazole derivatives related to this compound. For instance, a novel derivative demonstrated potent cytotoxicity against triple-negative breast cancer cell lines:
- Mechanism of Action : Induces apoptosis through reactive oxygen species accumulation and mitochondrial depolarization.
- Key Findings : The derivative caused significant disruption of microtubules and activation of apoptotic pathways.
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.25 - 0.49 |
| MDA-MB-468 (TNBC) | 0.25 - 0.49 |
This highlights its potential as a therapeutic agent against specific cancer types.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
- CAS Number : 1092301-31-9
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- Purity : Available at 95–97% (Combi-Blocks, Chemcia Scientific) .
Structural Features: The compound consists of a fused cyclopentane-pyrazole ring system with an amino group at position 2.
Comparison with Structural Analogues
Structural Modifications and Key Derivatives
The following table summarizes structurally related compounds, highlighting substituents and pharmacological relevance:
Biological Activity
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a pyrazole moiety fused with a cyclopentane ring. Its molecular formula is , and it has a molecular weight of approximately 134.17 g/mol. The compound's structural characteristics contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound may modulate enzyme activity or receptor functions, leading to various biological effects such as:
- Anticancer Activity : Induction of apoptosis through the accumulation of reactive oxygen species (ROS) and activation of caspases.
- Antimicrobial Effects : Potential inhibition of bacterial growth and viability.
These mechanisms are influenced by the compound's ability to disrupt cellular processes and signaling pathways.
Biological Activity Overview
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study identified a derivative of this compound that showed significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values ranging from 0.25 to 0.49 µM. The compound induced apoptosis via ROS accumulation and mitochondrial depolarization, leading to cell cycle arrest and DNA fragmentation . -
Antimicrobial Properties :
Research on pyrazole derivatives indicated that compounds similar to this compound exhibited promising antimicrobial activity against various pathogens. These derivatives were evaluated for their efficacy in inhibiting bacterial growth, demonstrating potential as new antimicrobial agents . -
Enzyme Interaction Studies :
Investigations into the interaction of this compound with kinases revealed its ability to inhibit pathways critical for cancer cell survival. The compound affected the phosphorylation states of key signaling molecules involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine?
- Methodology : Optimize synthesis by combining substrates (e.g., 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine) with target reagents under reflux conditions in polar aprotic solvents like DMSO. Use HPLC with reverse-phase columns (C18) for purification, followed by lyophilization or crystallization. Validate purity via -NMR (e.g., δ 2.31–3.85 ppm for cyclopentane protons) and mass spectrometry (ESI-MS, [M+H] = 444.42 observed) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-protected containers at –20°C in a dry environment. Use PPE (gloves, lab coat) to avoid dermal exposure. For waste disposal, segregate organic fractions and consult certified hazardous waste services. Stability tests indicate degradation <5% over 6 months under recommended conditions .
Advanced Research Questions
Q. How can researchers quantify this compound in biological matrices like plasma or brain tissue?
- Methodology : Prepare calibration standards by spiking untreated plasma/brain homogenate with a DMSO stock solution (e.g., 2 mg/mL). Use an internal standard (e.g., BPN-3783) to normalize recovery rates. Analyze via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Validate linearity (R >0.99) and limit of quantification (LOQ <10 ng/mL) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Cross-validate assay conditions (e.g., pH, temperature) and confirm compound stereochemistry via X-ray crystallography (e.g., symmetry codes for spatial arrangement ). Replicate studies using standardized purity thresholds (>95% via HPLC) and orthogonal bioactivity assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Methodology : Introduce substituents at the amine group (e.g., N-methylation) to improve blood-brain barrier permeability. Use molecular docking to predict binding affinity to target proteins (e.g., bromodomains). Synthesize analogs via Buchwald-Hartwig coupling and evaluate oral bioavailability in rodent models (e.g., plasma T >4 hours) .
Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
- Methodology : Include vehicle controls (DMSO ≤1% v/v) to exclude solvent effects. Use known inhibitors (e.g., JQ1 for bromodomains) as positive controls. Perform time-resolved fluorescence resonance energy transfer (TR-FRET) assays with triplicate technical replicates to minimize variability .
Q. How can researchers confirm the cellular uptake of this compound in vitro?
- Methodology : Treat cells with a fluorescently tagged analog (e.g., FITC conjugate) and quantify uptake via flow cytometry. Compare intracellular concentrations using LC-MS in lysates. Normalize results to protein content (Bradford assay) and validate with confocal microscopy .
Data Analysis and Validation
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H] = 215.12). Assign -NMR signals (e.g., δ 104–107 ppm for cyclopentane carbons) and IR spectra (e.g., N-H stretch at ~3298 cm) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodology : Standardize reaction parameters (e.g., 35°C for 48 hours in CsCO-catalyzed aminations ). Monitor reaction progress via TLC or inline UV spectroscopy. Optimize stoichiometry (e.g., 2:1 reagent:substrate ratio) and implement quality control checks for intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
